molecular formula C19H13ClO4 B5774920 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate

4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate

Cat. No.: B5774920
M. Wt: 340.8 g/mol
InChI Key: SKZBGNMWVSVHQY-XNTDXEJSSA-N
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Description

4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, an oxofuran ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-acetylfuran.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with 2-acetylfuran in the presence of a base such as sodium hydroxide to form an intermediate chalcone.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the oxofuran ring.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride and a catalyst like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxofuran ring to a dihydrofuran or tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting inflammation or cancer.

    Materials Science: Its unique structural features make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to new insights into enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It could inhibit key enzymes in the arachidonic acid pathway or interfere with signaling pathways like the MAPK/ERK pathway, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate
  • 4-{(E)-[5-(4-fluorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate
  • 4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate

Uniqueness

4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

[4-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c1-12(21)23-17-8-2-13(3-9-17)10-15-11-18(24-19(15)22)14-4-6-16(20)7-5-14/h2-11H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZBGNMWVSVHQY-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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